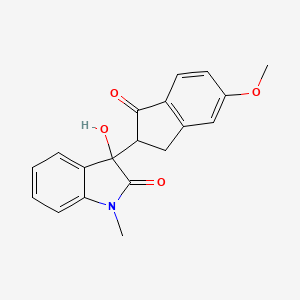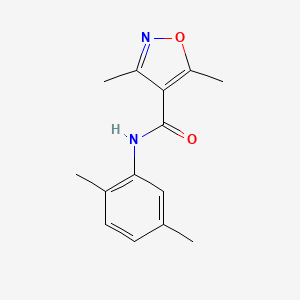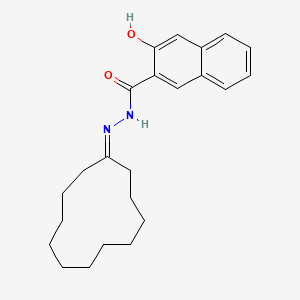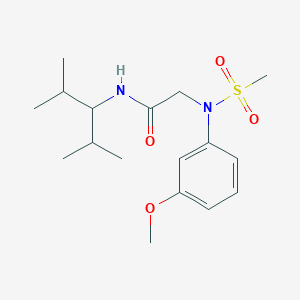![molecular formula C18H12BrClN2O4 B4947925 5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4947925.png)
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a chlorophenyl group, and a diazinane trione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common approach is the condensation reaction between 4-bromophenylmethanol and 5-chloro-2-hydroxybenzaldehyde to form an intermediate, which is then reacted with barbituric acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signal transduction pathways and the inhibition of key enzymes involved in disease progression .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal and anticancer activities.
2,2’-((4-Bromophenyl)methoxy)-5-chlorophenyl]methylidene]-1,3-diazinane-2,4,6-trione: Shares structural similarities but differs in its specific functional groups and biological activities.
Uniqueness
5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of bromophenyl and chlorophenyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
5-[[2-[(4-bromophenyl)methoxy]-5-chlorophenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN2O4/c19-12-3-1-10(2-4-12)9-26-15-6-5-13(20)7-11(15)8-14-16(23)21-18(25)22-17(14)24/h1-8H,9H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHBTTDHYORUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)NC3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4947845.png)
![methyl 4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)oxy]benzoate](/img/structure/B4947849.png)

![3-({[3'-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}amino)-1-propanol trifluoroacetate (salt)](/img/structure/B4947868.png)
![N-{1,1-bis[4-(dimethylamino)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-5-yl}acetamide](/img/structure/B4947872.png)
![methyl 4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4947888.png)

![2-phenyl-N-[6-[(2-phenylacetyl)amino]pyridin-2-yl]acetamide](/img/structure/B4947895.png)
![3-(2,2-DIMETHYLOXAN-4-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B4947903.png)
![10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4947919.png)


![(2-Fluoro-5-morpholin-4-ylsulfonylphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B4947952.png)
![2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]cyclohexyl]cyclopropane-1-carboxamide](/img/structure/B4947957.png)
